molecular formula C34H28O9 B089121 [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate CAS No. 14218-12-3

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

Cat. No. B089121
CAS RN: 14218-12-3
M. Wt: 580.6 g/mol
InChI Key: SLUHAFOOXFMQRA-SKKKGAJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. Additionally, it has been used as a chiral building block in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is still not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their metabolic pathways.

Biochemical And Physiological Effects

Studies have shown that [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has a low toxicity profile and does not cause significant harm to normal cells. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages And Limitations For Lab Experiments

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has several advantages for lab experiments. It is easy to synthesize and purify, has a low toxicity profile, and has potential applications in various fields of scientific research. However, its limited solubility in water and other common solvents can pose a challenge for certain experiments.

Future Directions

There are several future directions related to [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate. It can be further studied for its potential applications in drug discovery and development. Additionally, its mechanism of action can be further elucidated to better understand its antimicrobial and anticancer properties. Further research can also be conducted to improve its solubility and overcome the limitations posed by its limited solubility in water and other common solvents.
In conclusion, [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in drug discovery and development.

Synthesis Methods

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate can be synthesized through the reaction of benzoic acid and 2,3,4,5-tetrahydroxytetrahydrofuran in the presence of a catalyst. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.

properties

CAS RN

14218-12-3

Product Name

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O9/c35-31(23-13-5-1-6-14-23)40-21-27-29(42-33(37)25-17-9-3-10-18-25)30(43-34(38)26-19-11-4-12-20-26)28(22-39-27)41-32(36)24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-,29-,30-/m1/s1

InChI Key

SLUHAFOOXFMQRA-SKKKGAJSSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

synonyms

1,5-Anhydro-D-mannitol tetrabenzoate

Origin of Product

United States

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